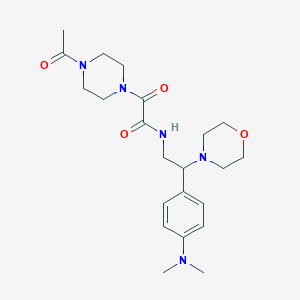

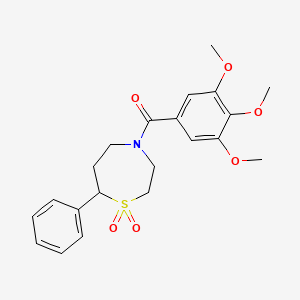

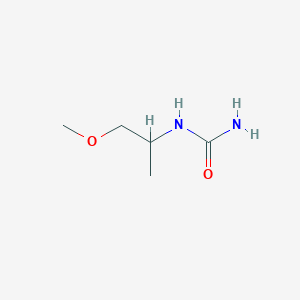

2-(4-乙酰基哌嗪-1-基)-N-(2-(4-(二甲氨基)苯基)-2-吗啉基乙基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, other names or synonyms, and its CAS number. It may also include information about the compound’s use or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular formula, the arrangement of atoms in the molecule, and the type of bonds between the atoms .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and stability .科学研究应用

抗真菌活性

2-(2-氧代吗啉-3-基)-乙酰胺衍生物已被确认为广谱抗真菌剂,对念珠菌属物种有效,并具有对曲霉属物种的抗真菌活性。这些化合物在全身念珠菌感染小鼠模型中表现出显着的体内功效,表明它们作为杀真菌剂的潜力 (Bardiot 等人,2015)。

抗菌活性

已经制备了一系列新的 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,并评估了其抗菌活性。发现这些化合物对选定的微生物物种具有活性,突出了它们作为抗菌剂的潜力 (Gul 等人,2017)。

镇痛活性

研究还集中在通过神经系统中脂肪酸酰胺水解酶依赖性花生四烯酸共轭将对乙酰氨基酚转化为生物活性 N-酰基苯胺 AM404。这条途径代表了一种新的药物代谢途径,并提出了对乙酰氨基酚治疗后观察到的镇痛作用的分子机制 (Högestätt 等人,2005)。

抗惊厥特性

已经探索了合成和评估新的乙酰胺衍生物的抗惊厥特性。源自这种化学结构的化合物在癫痫模型中显示出有希望的结果,表明它们作为抗惊厥剂的潜在用途 (Severina 等人,2020)。

作用机制

Target of Action

The compound, 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide, primarily targets the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration.

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of cancer cells.

Biochemical Pathways

The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting c-Met, the compound disrupts this pathway, leading to the inhibition of these cellular processes.

Result of Action

The result of the compound’s action is the inhibition of c-Met phosphorylation in c-Met dependent cell lines . This leads to a significant reduction in tumor growth in both NIH-3T3-TPR-Met and U-87 MG human glioblastoma xenograft models .

Action Environment

The environment in which the compound acts can greatly influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its target.

安全和危害

未来方向

属性

IUPAC Name |

2-(4-acetylpiperazin-1-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O4/c1-17(28)25-8-10-27(11-9-25)22(30)21(29)23-16-20(26-12-14-31-15-13-26)18-4-6-19(7-5-18)24(2)3/h4-7,20H,8-16H2,1-3H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPPUPHQIZYYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

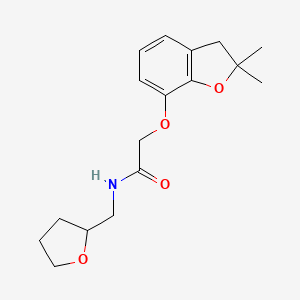

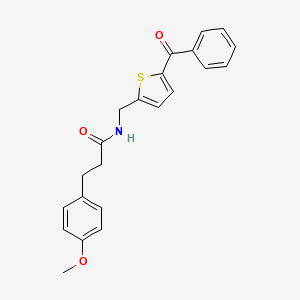

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)

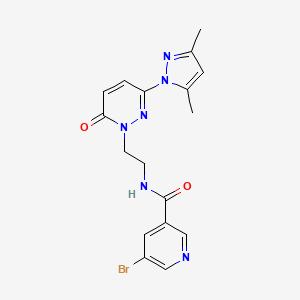

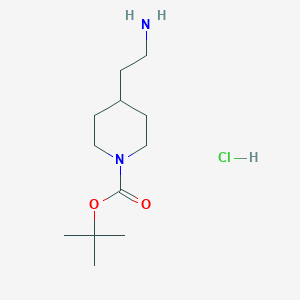

![N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2886809.png)

![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2886811.png)

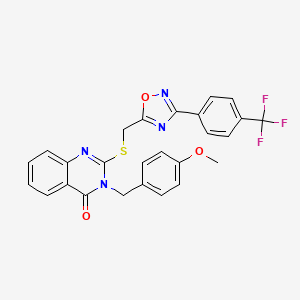

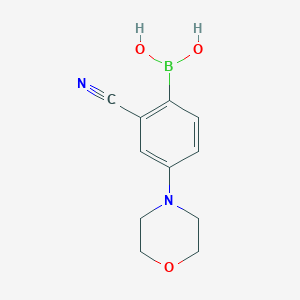

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)